molecular formula C9H16N2O5 B044237 N-(gamma-Aminobutyryl)glutamic acid CAS No. 122910-12-7

N-(gamma-Aminobutyryl)glutamic acid

Cat. No. B044237
M. Wt: 232.23 g/mol
InChI Key: CQCYYMGLQMYXMR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(gamma-Aminobutyryl)glutamic acid, also known as GABA-glutamate, is a neurotransmitter that plays a crucial role in the central nervous system. It is a compound that is synthesized from glutamic acid and gamma-aminobutyric acid (GABA) and acts as a signaling molecule that regulates neuronal activity. The purpose of

Mechanism Of Action

N-(gamma-Aminobutyryl)glutamic acid acts as an inhibitory neurotransmitter by binding to GABA receptors on the surface of neurons. This binding leads to the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is responsible for the anxiolytic and sedative effects of N-(gamma-Aminobutyryl)glutamic acid.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(gamma-Aminobutyryl)glutamic acid are primarily related to its role as a neurotransmitter. It has been shown to regulate neuronal activity in the central nervous system, leading to a decrease in anxiety and stress levels. Additionally, it has been implicated in the regulation of sleep and the modulation of pain perception.

Advantages And Limitations For Lab Experiments

One advantage of using N-(gamma-Aminobutyryl)glutamic acid in lab experiments is its well-established role as a neurotransmitter. This allows for the development of specific assays to measure its levels and activity in the brain. However, one limitation is the difficulty in obtaining pure N-(gamma-Aminobutyryl)glutamic acid due to its instability and susceptibility to degradation.

Future Directions

There are several future directions for the study of N-(gamma-Aminobutyryl)glutamic acid. One area of interest is its potential as a therapeutic target for anxiety disorders. Additionally, further research is needed to elucidate its role in the regulation of sleep and pain perception. Finally, the development of new methods for the synthesis and purification of N-(gamma-Aminobutyryl)glutamic acid could lead to a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(gamma-Aminobutyryl)glutamic acid involves the condensation of glutamic acid and GABA. This reaction is catalyzed by the enzyme glutamate decarboxylase, which removes the carboxyl group from glutamic acid to form GABA. The resulting GABA then reacts with glutamic acid to form N-(gamma-Aminobutyryl)glutamic acid.

Scientific Research Applications

N-(gamma-Aminobutyryl)glutamic acid has been extensively studied in the field of neuroscience due to its role as a neurotransmitter. It has been shown to regulate neuronal activity by inhibiting the release of other neurotransmitters such as dopamine and serotonin. This inhibition leads to a decrease in anxiety and stress levels, making it a potential therapeutic target for the treatment of anxiety disorders.

properties

CAS RN

122910-12-7

Product Name

N-(gamma-Aminobutyryl)glutamic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-(4-aminobutanoylamino)pentanedioic acid

InChI

InChI=1S/C9H16N2O5/c10-5-1-2-7(12)11-6(9(15)16)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1

InChI Key

CQCYYMGLQMYXMR-LURJTMIESA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN

SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)CN

synonyms

GABA-Glu
N-(gamma-aminobutyryl)-L-glutamic acid
N-(gamma-aminobutyryl)glutamic acid

Origin of Product

United States

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